Cas no 5181-23-7 (3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one)
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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- MDL: MFCD02570803
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P158405-25mg |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P158405-50mg |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | 50mg |
$ 380.00 | 2022-06-03 | ||
| abcr | AB300546-500 mg |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, 90%; . |
5181-23-7 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
| abcr | AB300546-1 g |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, 90%; . |
5181-23-7 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901905-1g |
(2Z)-3-Phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one |
5181-23-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| Key Organics Ltd | 6R-0061-1MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 6R-0061-5MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 6R-0061-10MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 6R-0061-0.5G |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 6R-0061-1G |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 1g |
£770.00 | 2023-09-08 |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one Suppliers
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
Recent Advances in the Study of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7)
In recent years, the compound 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound belongs to the class of thiazolone derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have highlighted the potential of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one as a promising scaffold for the development of novel therapeutic agents. Its unique structure, featuring a thiazolone core fused with a triazole ring, offers a versatile platform for chemical modifications to enhance its biological activity and selectivity.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported several methodologies for the synthesis of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, with a focus on improving yield and purity. For instance, a recent study demonstrated a one-pot synthesis approach using readily available starting materials, which significantly reduced the reaction time and improved the overall efficiency of the process. These advancements are crucial for scaling up production and facilitating further pharmacological evaluations.
In terms of biological activity, recent investigations have revealed that 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one exhibits potent inhibitory effects against a range of enzymes and receptors. Notably, it has shown promising activity against kinases involved in cancer progression, making it a potential candidate for anticancer drug development. Additionally, its antimicrobial properties have been explored, with studies indicating efficacy against both Gram-positive and Gram-negative bacteria. These findings underscore the compound's potential as a multifunctional therapeutic agent.
Further research has also delved into the mechanistic aspects of its biological activity. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its pharmacological effects, providing valuable insights for the design of more potent derivatives. Computational modeling and molecular docking studies have further elucidated its binding interactions with target proteins, offering a deeper understanding of its mode of action at the molecular level.
Despite these promising findings, challenges remain in the development of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further optimization and preclinical studies. However, the compound's versatility and demonstrated biological activities make it a compelling subject for ongoing research in the field of medicinal chemistry.
In conclusion, 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7) represents a promising candidate for drug development, with recent studies highlighting its synthetic accessibility, diverse biological activities, and potential therapeutic applications. Continued research efforts are expected to further unravel its pharmacological potential and pave the way for its translation into clinical applications.
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